Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate
Overview
Description
Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a sulfanyl group and an acetate ester. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Esterification: The final step involves esterification to form the acetate ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, disulfides, and nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3-(trifluoromethyl)pyridin-2-yl)acetate: Lacks the sulfanyl group, resulting in different reactivity and biological properties.
Methyl (3-(trifluoromethyl)pyridin-2-ylthio)acetate: Similar structure but with a thioether linkage instead of a sulfanyl group.
Methyl (3-(trifluoromethyl)pyridin-2-ylsulfonyl)acetate: Contains a sulfonyl group, leading to different chemical and biological properties.
Uniqueness
Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which confer distinct physicochemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2S/c1-15-7(14)5-16-8-6(9(10,11)12)3-2-4-13-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUVWOFMDQZRRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=CC=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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